2,6-Diamino-5-hydroxyhexansäure-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protein Modification Studies

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride is extensively used in research to study protein modifications. Hydroxylysine residues are critical in collagen and elastin, influencing their stability and function. This compound serves as a biomarker for radical-induced protein oxidation, which is relevant in understanding oxidative stress-related diseases such as atherosclerosis and cataracts .

Enzyme-Substrate Interactions

Due to its structural similarity to natural amino acids, this compound is utilized as a substrate or inhibitor in enzyme assays. It aids in studying enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease mechanisms .

Therapeutic Potential

Research indicates that 2,6-diamino-5-hydroxyhexanoic acid hydrochloride may enhance immune responses by promoting leukocyte production, suggesting its potential use in treating conditions like leukopenia caused by chemotherapy. Additionally, it has been identified as a promising lead compound in drug development due to its unique structure that allows for modifications to enhance therapeutic efficacy .

Antimycobacterial Activity

A study highlighted that this compound acts as an inhibitor of glutamine synthetase, a target for antimycobacterial drugs. The compound was found to have an IC50 value of 610 ± 15 µM, indicating its potential application in tuberculosis treatment .

Synthesis of Peptides

In the chemical industry, 2,6-diamino-5-hydroxyhexanoic acid hydrochloride is employed in the synthesis of peptides and other complex molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating diverse biochemical products .

Case Study 1: Hydroxylysine as a Biomarker

Research has shown that hydroxylysine derivatives can act as sensitive markers for protein oxidation. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has provided insights into oxidative stress levels in various diseases .

Case Study 2: Drug Development Insights

A comprehensive study involving virtual screening identified several inhibitors targeting glutamine synthetase with promising biological activity. Among these was the (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride variant, which demonstrated significant inhibitory effects against tuberculosis pathogens .

Wirkmechanismus

Target of Action

DL-5-Hydroxylysine hydrochloride is a racemic mixture of D- and L- enantiomers of 5-hydroxylysine . It may be used as potential target markers for radical-induced protein oxidation .

Mode of Action

It is known to be a constituent of collagen , suggesting that it may play a role in the formation and stabilization of collagen structures.

Biochemical Pathways

Given its role as a constituent of collagen , it may be involved in the biosynthesis and cross-linking of collagen fibers, which are crucial for the structural integrity of various tissues.

Result of Action

Given its role as a constituent of collagen , it may contribute to the structural integrity of various tissues.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DL-5-Hydroxylysin-Hydrochlorid kann durch verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Hydroxylierung von Lysin. Die Reaktion erfordert typischerweise spezifische Katalysatoren und kontrollierte Bedingungen, um sicherzustellen, dass die Hydroxylierung an der gewünschten Position im Lysinmolekül erfolgt .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von DL-5-Hydroxylysin-Hydrochlorid die chemische Synthese im großen Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

DL-5-Hydroxylysin-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: Es können verschiedene Substitutionsreaktionen auftreten, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Hydroxyderivaten führen, während die Reduktion Aminderivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Lysin-Dihydrochlorid: Ein weiteres Lysinderivat, das in verschiedenen biochemischen Anwendungen verwendet wird.

5-Aminolävulinsäure-Hydrochlorid: Eine Verbindung mit ähnlichen Strukturmerkmalen und Anwendungen in der Peptidsynthese

Einzigartigkeit

DL-5-Hydroxylysin-Hydrochlorid ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, was es zu einem wertvollen Marker für die Untersuchung von radikalinduzierter Proteinoxidation macht. Seine racemische Mischung aus D- und L-Enantiomeren trägt ebenfalls zu seinen besonderen Eigenschaften im Vergleich zu anderen Lysinderivaten bei .

Biologische Aktivität

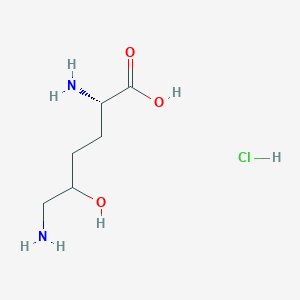

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride (also known as hydroxylysine) is a non-standard amino acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes two amino groups and a hydroxyl group on a hexanoic chain, making it a versatile building block in biochemical applications. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Collagen Structure Stabilization

One of the primary biological roles of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride is its involvement in collagen synthesis. The hydroxyl group in this compound forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network. This cross-linking is crucial for the strength and functionality of connective tissues, making this compound essential for maintaining structural integrity in various tissues .

Inhibition of Enzymatic Activity

Recent studies have identified 2,6-diamino-5-hydroxyhexanoic acid hydrochloride as an inhibitor of glutamine synthetase (GS), an enzyme critical for nitrogen metabolism. In virtual screening assays, this compound exhibited an IC50 value of 610 ± 15 µM, indicating its potential as a therapeutic agent against diseases like tuberculosis . The inhibition mechanism involves binding to the amino acid site of GS, which is conserved across different species .

Interaction with Other Biomolecules

This compound has also shown interactions with various enzymes and metabolic pathways. For instance, it participates in the biosynthesis of essential amino acids and acts as an intermediate in several metabolic pathways. Its role as a precursor for synthesizing pharmaceuticals further highlights its importance in medicinal chemistry.

Case Studies

- Antimycobacterial Activity : A study demonstrated that 2,6-diamino-5-hydroxyhexanoic acid hydrochloride could inhibit the growth of Mycobacterium tuberculosis through its action on GS. The study emphasized the need for further research into its structural analogs to enhance potency against bacterial infections .

- Collagen Biosynthesis : Research has shown that hydroxylysine is the second most common amino acid found in collagen after hydroxyproline. Its biosynthesis occurs via lysyl hydroxylase in the endoplasmic reticulum, highlighting its critical role in connective tissue formation .

- Metabolomic Studies : Metabolomic analyses have identified this compound in human blood, although it is not naturally occurring but rather a result of exposure to its derivatives. This finding places it within the context of the human exposome, linking environmental factors to health outcomes .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to 2,6-diamino-5-hydroxyhexanoic acid hydrochloride:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,6-Diamino-5-hydroxyhexanoic acid | C₆H₁₅ClN₂O₃ | Contains two amino groups and one hydroxyl group | Inhibits glutamine synthetase; stabilizes collagen |

| 5-Hydroxylysine | C₆H₁₄N₂O₃ | Lacks additional amino group | Important for collagen structure |

| L-Lysine | C₆H₁₄N₂O₂ | Standard amino acid without hydroxyl group | Essential amino acid; involved in protein synthesis |

| Nε-Acetyl-Lysine | C₈H₁₅N₂O₂ | Acetylated form of lysine | Modulates gene expression through acetylation |

Future Directions

Research on 2,6-diamino-5-hydroxyhexanoic acid hydrochloride continues to explore its potential applications in medicine and biotechnology. Future studies may focus on:

- Developing more potent analogs for therapeutic use against infectious diseases.

- Investigating its role in metabolic disorders and tissue regeneration.

- Exploring its interactions with other biomolecules to understand its full biological significance.

Eigenschaften

IUPAC Name |

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884582 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13204-98-3 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13204-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.